molecular formula C3H8ClNO3 B096309 (S)-2-Amino-3-hydroxypropanoic acid hydrochloride CAS No. 16428-75-4

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride

Cat. No. B096309
CAS RN: 16428-75-4
M. Wt: 141.55 g/mol
InChI Key: STMOVTSFWYRCOB-DKWTVANSSA-N
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Description

Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid . In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of a compound can be influenced by various factors such as primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

Hydrochloric acid, a component of the compound you mentioned, is a strong acid that is prepared by dissolving gaseous hydrogen chloride in water . The reaction of substances with hydrochloric acid can lead to various outcomes depending on the nature of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its components. For instance, hydrochloric acid is a colorless, corrosive liquid with a pungent smell .

Scientific Research Applications

Neurological Implications and Therapeutic Potential

L-serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .

Role in Alzheimer’s Disease

L-serine has been used to treat Alzheimer’s Disease . It has been shown to have potential therapeutic effects, although the exact mechanisms are still under investigation .

3. Use in Treating Epilepsy and Schizophrenia L-serine has also been used to treat epilepsy and schizophrenia . The amino acid’s neuroprotective properties may contribute to its effectiveness in these areas .

4. Role in Protein Synthesis and Cell Proliferation L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and development . It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .

Use in Peptide Synthesis

L-Serine hydrochloride is used as a raw material in peptide synthesis . It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Role in Neuroprotection

L-serine has been found to selectively induce the activity of autophagic-lysosomal enzymes, cathepsins B and L . This activation of autophagic-lysosomal proteolysis may contribute to the neuroprotective effect of L-serine .

Use in Treating Sleep Disorders

L-serine has been used for sleep induction and maintenance . The exact mechanisms of how L-serine aids in sleep regulation are still being researched .

8. Role in Treating Amyotrophic Lateral Sclerosis (ALS) L-serine has been proposed as a potential treatment for ALS . In a Phase I, FDA-approved human clinical trial of 20 ALS patients, 30 g L-serine/day was found to be safe, well-tolerated, and slowed the progression of the disease in a group of 5 patients .

Safety and Hazards

The safety and hazards associated with a compound depend on its properties and how it is handled. For instance, hydrochloric acid is corrosive and can cause burns and eye damage .

Future Directions

The future directions in the field of chemistry and drug development are vast and depend on the specific area of interest. For instance, there is ongoing research in the development of new drug delivery systems , and the use of hydrogels in the treatment of various diseases .

Mechanism of Action

Target of Action

L-Serine hydrochloride, also known as (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, primarily targets the biosynthesis of purines, pyrimidines, and other amino acids . It plays a crucial role in cell growth and development, also known as cellular proliferation .

Mode of Action

L-Serine interacts with its targets by being converted to glycine by the enzyme serine hydroxymethyltransferase . This conversion results in the formation of one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is involved in several biochemical pathways. It is synthesized from 3-phosphoglycerate generated by glycolysis, employing the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . This process is known as the “phosphorylated pathway” of L-Serine biosynthesis .

Pharmacokinetics

It has been reported that l-serine elimination half-life ranges between 185 and 1481 hours . This variation could be due to differences in the levels of serine hydroxymethyltransferase, the enzyme responsible for converting L-Serine to glycine .

Result of Action

The action of L-Serine hydrochloride leads to several molecular and cellular effects. It plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of L-Serine hydrochloride can be influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This suggests that the environment within the central nervous system may influence the action of L-Serine.

properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMOVTSFWYRCOB-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481020
Record name L-Serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine hydrochloride

CAS RN

16428-75-4
Record name L-Serine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16428-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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